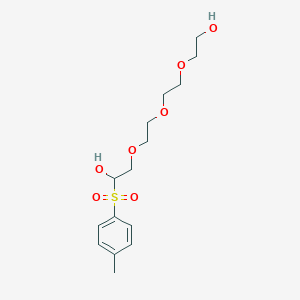

1-Tosyltetraethylene glycol

Description

BenchChem offers high-quality 1-Tosyltetraethylene glycol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tosyltetraethylene glycol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H24O7S |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol |

InChI |

InChI=1S/C15H24O7S/c1-13-2-4-14(5-3-13)23(18,19)15(17)12-22-11-10-21-9-8-20-7-6-16/h2-5,15-17H,6-12H2,1H3 |

InChI Key |

LCPYCGXXFACDDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(COCCOCCOCCO)O |

Origin of Product |

United States |

Foundational & Exploratory

1-Tosyltetraethylene Glycol (Tos-PEG4): A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Targeted Therapeutics

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of an optimal linker is as critical as the choice of the active warhead. 1-Tosyltetraethylene glycol (CAS: 77544-60-6), commonly referred to as Tos-PEG4 or Tetraethylene glycol monotosylate , serves as a foundational heterobifunctional building block in modern bioconjugation[1][2].

This whitepaper provides an in-depth mechanistic analysis of Tos-PEG4, detailing its physicochemical properties, field-proven synthetic protocols, and its critical role in modular drug design.

Physicochemical Properties & Molecular Identity

Tos-PEG4 is a viscous, colorless to pale-yellow liquid that integrates a hydrophilic polyethylene glycol (PEG) spacer with a highly reactive tosyl leaving group[2][3]. This dual nature makes it an ideal precursor for synthesizing complex, water-soluble bioconjugates.

Table 1: Core Physicochemical Properties of 1-Tosyltetraethylene Glycol [2][3][4]

| Property | Specification / Value |

| Chemical Name | 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 4-methylbenzenesulfonate |

| Synonyms | Tos-PEG4, PEG5-Tos, Tetraethylene glycol monotosylate |

| CAS Number | 77544-60-6 |

| Molecular Formula | C₁₅H₂₄O₇S |

| Molecular Weight | 348.41 g/mol |

| Density | 1.202 g/mL at 25 °C |

| Boiling Point | 492.5 ± 40.0 °C (Predicted) |

| Solubility | Soluble in Water, DMSO, DCM, DMF |

| Storage Conditions | 2-8 °C (Pure form: -20 °C for long-term stability) |

Chemical Reactivity & Mechanistic Insights

As an application scientist, I select Tos-PEG4 primarily for its heterobifunctionality . The molecule possesses two distinct termini that allow for orthogonal chemical modifications:

-

The Tosyl Group (Electrophilic Terminus): The p-toluenesulfonate (tosyl) group transforms a naturally poor leaving group (a primary hydroxyl) into an exceptional one. Mechanistically, the electron-withdrawing sulfonyl group and the resonance stabilization of the resulting sulfonate anion drastically lower the activation energy required for nucleophilic attack[2]. This makes the tosylated carbon highly susceptible to bimolecular nucleophilic substitution (Sₙ2) by azides, amines, or thiols.

-

The Hydroxyl Group (Nucleophilic/Pro-Electrophilic Terminus): The unmodified hydroxyl group on the opposite end can be subsequently oxidized to a carboxylic acid, converted to an ester, or activated via a different leaving group (e.g., mesylation) for further chain elongation[5].

Synthesis and downstream functionalization pathways of Tos-PEG4.

Applications in Drug Development

PROTAC Linker Engineering

In PROTAC design, the linker is not merely a passive string; it dictates the spatial orientation of the ternary complex (Target Protein - PROTAC - E3 Ligase). A PEG4 chain provides approximately 14-16 Å of distance. This specific length is frequently the thermodynamic "sweet spot" to prevent steric clashes while maintaining a highly cooperative ternary complex. Furthermore, the oxygen-rich PEG backbone drastically improves the aqueous solubility of otherwise lipophilic warheads, preventing aggregation and improving pharmacokinetic profiles[6][7].

Antibody-Drug Conjugates (ADCs)

Tos-PEG4 is heavily utilized in the synthesis of acylhydrazone-based cleavable linkers for ADCs[1][8]. The PEG spacer ensures that the hydrophobic cytotoxin does not induce antibody aggregation during conjugation. Once internalized into the acidic environment of the tumor cell's endosome/lysosome, the cleavable sequence releases the active payload.

Modular assembly of a PROTAC molecule utilizing a PEG4 linker.

Experimental Protocols

The following protocols are self-validating systems designed to maximize yield while minimizing challenging purification steps.

Protocol 1: Synthesis of Tetraethylene Glycol Monotosylate (Tos-PEG4)

Objective: To synthesize Tos-PEG4 while strictly avoiding the formation of the ditosylated byproduct (Tetraethylene glycol di-p-tosylate).

Causality & Logic: To achieve monotosylation on a symmetrical diol, we exploit statistical probability by using a significant molar excess of Tetraethylene glycol (TEG)[2][9]. The reaction is initiated at 0 °C to control the exothermic nature of the sulfonyl chloride activation and prevent unwanted side reactions[2][9].

Reagent Stoichiometry:

| Reagent | Equivalents | Role |

|---|---|---|

| Tetraethylene glycol (TEG) | 3.8 eq | Substrate / Statistical buffer |

| p-Toluenesulfonyl chloride (TsCl) | 1.0 eq | Electrophile |

| 2.5 M NaOH (or Triethylamine) | 1.7 eq | Base / Acid scavenger |

| Tetrahydrofuran (THF) or DCM | N/A | Solvent |

Step-by-Step Methodology:

-

Preparation: To a solution of tetraethylene glycol (2.22 g, 11.4 mmol, 3.8 equiv) in THF (or DCM) at 0 °C, add 2.5 M NaOH (2 mL, 5.0 mmol, 1.7 equiv)[2].

-

Activation: Stir the mixture for 30 minutes to allow for the deprotonation of the hydroxyl groups[2].

-

Tosylation: Add p-Toluenesulfonyl chloride (565.3 mg, 3.0 mmol, 1.0 equiv) in small, divided portions over 15 minutes to prevent temperature spikes[2].

-

Propagation: Allow the reaction to stir for 5 hours while gradually warming to room temperature[2].

-

Workup: Remove the THF solvent under reduced pressure. Take up the remaining residue in Dichloromethane (CH₂Cl₂, 15 mL) and wash with distilled water (3 × 10 mL)[2]. Note: The excess unreacted TEG is highly water-soluble and will partition into the aqueous layer, effectively purifying the organic product.

-

Extraction & Drying: Extract the aqueous wash further with CH₂Cl₂ (3 × 10 mL). Combine the organic fractions, wash with brine, and dry over anhydrous Na₂SO₄[2].

-

Isolation: Filter the dried solution and concentrate the filtrate under reduced pressure to yield Tos-PEG4 as a pale yellow oil (Expected yield: ~87%). The product is typically pure enough for immediate downstream use[2].

Protocol 2: Downstream Functionalization to Azido-PEG4-OH

Objective: To convert the tosyl group into an azide for subsequent Click Chemistry (CuAAC) applications.

Causality & Logic: We utilize N,N-Dimethylformamide (DMF) as a polar aprotic solvent. DMF solvates the sodium cation but leaves the azide anion unsolvated and highly nucleophilic, drastically accelerating the Sₙ2 displacement of the bulky tosyl group[9]. Heating to 60 °C provides the necessary activation energy.

Step-by-Step Methodology:

-

Preparation: Charge a round bottom flask with Tos-PEG4 (3.5 g, 10.04 mmol) and Sodium Azide (NaN₃, 6.75 g, 100.4 mmol, 10 equiv)[9].

-

Reaction: Suspend the mixture in 100 mL of anhydrous DMF and reflux at 60 °C for 24 hours under an inert atmosphere (N₂ or Argon)[9].

-

Workup: Cool the reaction to room temperature. Extract the crude product using a mixture of DCM and water to remove excess salts and DMF[9].

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify via silica gel column chromatography (Eluent: Ethyl acetate:Petroleum ether 40:60 v/v) to afford Azido-PEG4-OH as a colorless viscous liquid[9].

References

-

Amphiphilic Glycopolypeptide Star Copolymer-based Crosslinked Nanocarriers for Targeted and Dual Stimuli-Responsive Drug Delivery Source: RSC Polymer Chemistry (DOI: 10.1039/C9PY00166A) URL:[Link]

-

Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tetraethylene glycol p-toluenesulfonate | 77544-60-6 [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Tetraethylene glycol monotosylate | 77544-60-6 [sigmaaldrich.com]

- 5. Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetraethylene glycol monotosylate - MedChem Express [bioscience.co.uk]

- 7. Tetraethylene glycol | PEG PROTAC Linker | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: 1-Tosyltetraethylene Glycol (Tos-PEG4-OH)

Precision Linker Chemistry for Bioconjugation and Drug Discovery

Part 1: Executive Summary

In the architecture of modern drug design—specifically within PROTACs (Proteolysis Targeting Chimeras), Antibody-Drug Conjugates (ADCs), and radiopharmaceuticals—the linker is not merely a bridge; it is a determinant of pharmacokinetics, solubility, and bioavailability.

1-Tosyltetraethylene glycol (CAS: 77544-60-6 ) represents a critical heterobifunctional building block. Unlike homobifunctional PEG derivatives, this molecule possesses desymmetrized reactivity: one terminus features a highly reactive tosylate (p-toluenesulfonate) leaving group, while the other retains a free hydroxyl group. This duality allows for controlled, stepwise synthetic elongation, preventing the uncontrolled polymerization often seen with symmetric PEG reagents.

This guide provides a rigorous technical analysis of 1-Tosyltetraethylene glycol, detailing its physicochemical identity, validated synthesis protocols, and its pivotal role in high-precision medicinal chemistry.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

The correct identification of this compound is critical, as it is frequently confused with its symmetric byproduct, Tetraethylene glycol ditosylate (CAS: 37860-51-8).

Table 1: Technical Specifications

| Parameter | Specification |

| Chemical Name | Tetraethylene glycol monotosylate |

| CAS Number | 77544-60-6 |

| Synonyms | Tos-PEG4-OH; 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethyl 4-methylbenzenesulfonate |

| Molecular Formula | C₁₅H₂₄O₇S |

| Molecular Weight | 348.41 g/mol |

| Appearance | Colorless to light yellow viscous oil |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Water, DMSO |

| Reactive Groups | Electrophile: Tosylate (-OTs) Nucleophile: Hydroxyl (-OH) |

| Storage | -20°C (Hygroscopic; store under inert gas) |

Part 3: Mechanistic Logic & Synthesis

3.1 The "Desymmetrization" Challenge

The synthesis of 1-Tosyltetraethylene glycol presents a classic statistical challenge. Reacting tetraethylene glycol (TEG) with p-toluenesulfonyl chloride (TsCl) can yield three outcomes:

-

Unreacted TEG (Starting material)

-

Di-tosylate (Impurity: CAS 37860-51-8)[4]

Expert Insight: To maximize the yield of the mono-tosylate and suppress the di-tosylate, the reaction must be driven by stoichiometric asymmetry . Using a large excess of TEG (typically >5 equivalents relative to TsCl) ensures that any activated TsCl molecule is statistically more likely to encounter a fresh TEG molecule than a mono-tosylated product.

3.2 Validated Synthesis Protocol

Based on modified procedures from RSC and J. Org. Chem.

Reagents:

-

Tetraethylene glycol (TEG) [Excess]

-

p-Toluenesulfonyl chloride (TsCl)

-

Solvents: THF (Tetrahydrofuran), Water, Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve TEG (5.0 equiv) in THF.

-

Activation: Add an aqueous solution of NaOH (1.5 equiv relative to TsCl) to the TEG solution. Cool the mixture to 0°C to suppress side reactions.

-

Tosylation: Dropwise addition of TsCl (1.0 equiv) dissolved in THF over 30 minutes.

-

Why? Slow addition prevents localized high concentrations of TsCl, reducing di-tosylation risk.

-

-

Reaction: Stir at 0°C for 2–4 hours. Monitor via TLC (Ethyl Acetate).[5]

-

Quenching & Extraction: Pour into water. Extract with DCM.

-

Purification Note: The excess TEG is highly water-soluble and will remain in the aqueous phase, while the Tos-PEG4-OH partitions into the organic phase (DCM).

-

-

Refinement: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Final Purification: Flash column chromatography (SiO₂) eluting with EtOAc to remove trace di-tosylate (Rf ~0.6) from the mono-tosylate (Rf ~0.3).

3.3 Synthesis Pathway Visualization

Figure 1: Stoichiometric control strategy for synthesizing 1-Tosyltetraethylene glycol, highlighting the separation of excess starting material via phase partition.

Part 4: Applications in Drug Development[12]

4.1 Heterobifunctional Linker Design

The primary utility of Tos-PEG4-OH lies in its ability to facilitate sequential functionalization . The tosyl group is an excellent leaving group (approx.[7] 10,000x better than a hydroxyl), allowing for nucleophilic substitution (Sɴ2) under mild conditions without affecting the terminal hydroxyl group.

Common Transformations:

-

Azidation: Reaction with NaN₃ yields Azido-PEG4-OH , a key reagent for "Click Chemistry" (CuAAC).

-

Fluorination: Precursor for [¹⁸F]Fluoro-PEG4-OH in PET radiotracer synthesis.

-

Amination: Displacement with ammonia/amines to generate Amino-PEG4-OH .

4.2 PROTAC Linker Logic

In PROTAC design, the linker length and composition determine the ternary complex stability (Target-PROTAC-E3 Ligase). A PEG4 spacer (approx. 16 Å) provides flexibility and hydrophilicity.

-

Step 1: The Tosyl end is reacted with a phenolic E3 ligase ligand (e.g., Thalidomide derivative).

-

Step 2: The remaining Hydroxyl end is activated (e.g., to an aldehyde or acid) to attach the target protein ligand.

4.3 Application Workflow Diagram

Figure 2: Divergent synthetic utility of Tos-PEG4-OH, demonstrating its role as a precursor for azides, radiotracers, and drug conjugates.

Part 5: Quality Control & Analysis

To ensure the integrity of the linker, researchers must validate the product against the following criteria.

1. ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

-

Aromatic Region: Look for two doublets at δ 7.80 (d, 2H) and δ 7.35 (d, 2H) corresponding to the tosyl aromatic ring.

-

Methyl Group: A distinct singlet at δ 2.45 (s, 3H) for the aryl-methyl group.

-

PEG Backbone: A multiplet between δ 3.55 – 3.75 representing the methylene protons (-CH₂-O-).

-

Alpha-Methylene: A triplet at δ 4.16 (t, 2H) corresponds to the CH₂ directly attached to the -OTs group (deshielded).

2. Mass Spectrometry (ESI-MS):

-

Expected [M+Na]⁺ peak: 371.41 m/z .

-

Warning: Presence of a peak at 525 m/z [M+Na]⁺ indicates contamination with Di-tosylate (C₂₂H₃₀O₉S₂).

Part 6: References

-

Sigma-Aldrich. Tetraethylene glycol monotosylate Product Sheet. Retrieved from

-

Royal Society of Chemistry (RSC). Supplementary Materials: Synthesis of Tetraethyleneglycol monotosylate. New Journal of Chemistry, 2011. Retrieved from

-

BroadPharm. PEG4-Tos Product Data and Applications. Retrieved from

-

PubChem. Compound Summary: 3,6,9,12-Tetraoxatridecan-1-ol, 1-(4-methylbenzenesulfonate).[8][9] National Library of Medicine. Retrieved from

-

Journal of Organic Chemistry. General Synthetic Procedures for Oligo(ethylene glycol) Tosylates. ACS Publications. Retrieved from

Sources

- 1. Tetraethylene glycol monotosylate | 77544-60-6 [sigmaaldrich.com]

- 2. Tetraethylene glycol p-toluenesulfonate | 77544-60-6 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 四乙二醇二对甲苯磺酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. PEG4-Tos, 77544-68-4 | BroadPharm [broadpharm.com]

- 8. 3,6,9,12-Tetraoxatetradecane-1,14-diyl bis(4-methylbenzenesulfonate) | C24H34O10S2 | CID 361968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tetraethylene glycol ditosylate | C22H30O9S2 | CID 3706987 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision PEGylation: The Physicochemical and Synthetic Profile of 1-Tosyltetraethylene Glycol

Executive Summary

1-Tosyltetraethylene glycol (commonly referred to as Tetraethylene glycol monotosylate or Ts-PEG4-OH ) is a critical heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and molecular probes.[1] Its value lies in its asymmetry: one terminus possesses a reactive tosyl (p-toluenesulfonyl) leaving group for nucleophilic substitution, while the other retains a hydroxyl group for further functionalization or solubility enhancement.

This guide details the molecular specifications, synthetic protocols, and quality control parameters required to utilize this scaffold in high-stakes drug development environments.

Part 1: Physicochemical Specifications

Accurate stoichiometry in conjugation chemistry requires precise molecular weight calculations. Commercial batches often vary in purity; therefore, relying on the theoretical molecular weight is essential for initial calculations, followed by correction based on the Certificate of Analysis (CoA) of the specific lot.

Table 1: Core Chemical Data

| Parameter | Specification |

| IUPAC Name | 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

| Common Name | Tetraethylene glycol monotosylate; Ts-PEG4-OH |

| CAS Number | 77544-60-6 (Specific to monotosylate) |

| Molecular Formula | |

| Molecular Weight | 348.41 g/mol |

| Physical State | Viscous, colorless to pale yellow oil |

| Density | ~1.202 g/mL at 25 °C |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water (unlike pure PEG) |

| Stability | Moisture sensitive (hygroscopic); Hydrolysis risk at pH > 9 or < 4 |

Part 2: Synthetic Methodology

The Challenge of Asymmetry

The synthesis of Ts-PEG4-OH presents a statistical challenge. Reacting tetraethylene glycol (TEG) with tosyl chloride (TsCl) inevitably produces a mixture of:

-

Unreacted TEG (Starting material)

-

Monotosylate (Target, ~60-70% yield optimized)

-

Bistosylate (Impurity, Ts-PEG4-Ts)

To maximize the monotosylate yield, the reaction must be driven by stoichiometric asymmetry (using a large excess of TEG) or catalytic selectivity (Silver(I) oxide method).

Protocol: Selective Monotosylation (The "Green" NaOH/THF Route)

Rationale: This method avoids the use of pyridine and simplifies the removal of byproducts compared to traditional amine-catalyzed routes.

Reagents:

-

Tetraethylene glycol (TEG) [Excess, 5-10 equiv]

-

p-Toluenesulfonyl chloride (TsCl) [1 equiv]

-

Tetrahydrofuran (THF) and Water[3]

Step-by-Step Workflow:

-

Setup: Dissolve TEG (100 g, ~515 mmol) in THF (230 mL).

-

Activation: Add NaOH (6.89 g, 172 mmol) dissolved in minimal deionized water (20 mL). Cool the mixture to 0°C.

-

Addition: Dissolve TsCl (9.81 g, 51.5 mmol) in THF (20 mL). Add this solution dropwise over 60 minutes to the TEG mixture. Critical Step: Slow addition prevents high local concentrations of TsCl, reducing bistosylate formation.

-

Reaction: Stir at 0°C for 2 hours. Monitor via TLC (SiO2, Ethyl Acetate).[1] The monotosylate (

) should be distinct from the bistosylate (higher -

Workup: Pour into deionized water. Extract with Dichloromethane (DCM).[2]

-

Note: Most unreacted TEG will remain in the aqueous phase due to its high polarity, while the tosylate moves to the organic phase.

-

-

Purification: Wash organic layers with brine, dry over

, and concentrate. If bistosylate is present, purify via silica gel column chromatography (Eluent: Ethyl Acetate to 10% Ethanol/EtOAc).

Visualization: Synthesis Logic

Figure 1: Selective synthesis workflow minimizing bistosylate formation via stoichiometric excess and phase extraction.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the identity and purity of the synthesized 1-Tosyltetraethylene glycol, the following analytical signatures must be verified.

Nuclear Magnetic Resonance ( H NMR)

The molecule has a distinct "fingerprint" in Chloroform-d (

-

Aromatic Region (Tosyl Group):

- 7.79 (d, 2H): Protons ortho to sulfonyl group (Deshielded).

- 7.33 (d, 2H): Protons meta to sulfonyl group.

-

PEG Backbone:

-

4.16 (t, 2H):

- 3.55–3.72 (m, 14H): Remaining PEG backbone protons.

-

4.16 (t, 2H):

-

Methyl Group:

- 2.44 (s, 3H): Methyl group on the toluene ring.

Mass Spectrometry (ESI-MS)

-

Target Ion: Look for the Sodium adduct

. -

Calculation:

. -

Observation: A strong peak at m/z 371.4 confirms the monotosylate. A peak at ~547 indicates bistosylate contamination (

).

Part 4: Applications in Drug Discovery[9]

1-Tosyltetraethylene glycol is a "hub" intermediate. The tosylate group is an excellent leaving group (

Functionalization Pathways[10]

-

Azide Substitution (Click Chemistry):

-

Reaction:

. -

Use: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach ligands.

-

-

Thiol Substitution:

-

Reaction:

. -

Use: Maleimide conjugation for cysteine-reactive probes.

-

-

Displacement by Amines:

-

Reaction:

. -

Use: Direct attachment to E3 ligase ligands (e.g., Thalidomide derivatives).

-

Visualization: PROTAC Linker Assembly

Figure 2: Divergent synthesis pathways transforming Ts-PEG4-OH into active PROTAC degraders.

References

-

Royal Society of Chemistry. Supplementary Materials: Synthesis of Tetraethyleneglycol monotosylate. (2011).[2] Detailed protocol for NaOH/THF synthesis route.

-

Sigma-Aldrich. Tetraethylene glycol monotosylate Product Specification (CAS 77544-60-6). Confirms molecular weight (348.[4][5][6]41) and physical properties.[7]

-

BroadPharm. PEG Tosylate Linkers for Bioconjugation.[8] Overview of reactivity profiles and storage stability.

-

National Institutes of Health (PMC). PROTAC Technology as a New Tool for Modern Pharmacotherapy. Contextualizes PEG linkers in degrader design.

-

ChemScene. Tetraethylene glycol monotosylate MSDS and Properties. Verification of CAS and safety data.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. thomassci.com [thomassci.com]

- 5. chemscene.com [chemscene.com]

- 6. Tetraethylene glycol monotosylate | Sigma-Aldrich [sigmaaldrich.com]

- 7. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 8. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]

1-Tosyltetraethylene Glycol: Solubility Profile and Technical Handling Guide

[1]

Executive Summary

1-Tosyltetraethylene glycol (Ts-PEG4-OH), formally 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate , is a critical heterobifunctional linker used in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and pegylated small molecules.[1] Its structural duality—comprising a hydrophilic tetraethylene glycol (PEG4) spacer and a lipophilic, reactive tosyl (p-toluenesulfonyl) leaving group—imparts unique amphiphilic solubility characteristics.[1]

This guide provides an authoritative breakdown of its solubility across solvent classes, validated extraction protocols, and stability considerations to minimize hydrolysis during handling.

Physicochemical Specifications

Before addressing solubility, the fundamental physical constants defining Ts-PEG4-OH are listed below for reference in stoichiometry and process scaling.

| Property | Value | Notes |

| CAS Number | 77544-60-6 | |

| Molecular Formula | C₁₅H₂₄O₇S | |

| Molecular Weight | 348.41 g/mol | |

| Appearance | Colorless to Pale Yellow Liquid/Oil | Viscous at RT |

| Density | ~1.202 g/mL (at 25 °C) | Denser than water |

| Refractive Index | n20/D 1.507 | |

| Boiling Point | >200 °C (Decomposes) | Do not distill; purify via column/extraction |

Solubility Profile

The solubility of Ts-PEG4-OH is governed by the competition between the polar polyether chain and the aromatic tosyl group.[1] Unlike pure PEG (which is soluble in water and insoluble in most organics) or pure Tosyl chloride (hydrophobic), Ts-PEG4-OH exhibits broad organic solubility while retaining water miscibility .[1]

Solvent Compatibility Matrix

The following data synthesizes operational concentrations typically employed in synthesis and purification workflows.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Chlorinated | Dichloromethane (DCM) | Excellent (>500 mg/mL) | Primary solvent for synthesis and extraction.[1] |

| Chloroform (CHCl₃) | Excellent | Alternative to DCM; good for NMR analysis. | |

| Polar Aprotic | DMSO | Excellent | Preferred for nucleophilic substitution (Sₙ2) reactions. |

| DMF | Excellent | Alternative reaction solvent; difficult to remove. | |

| Acetonitrile (MeCN) | Good | Suitable for reactions; easy to evaporate. | |

| Polar Protic | Water | Miscible | Caution: Risk of hydrolysis at pH > 7 or elevated temps. |

| Methanol / Ethanol | Good | Soluble, but avoid as reaction solvents (nucleophilic competition). | |

| Ethers | THF | Good | Common reaction solvent. |

| Diethyl Ether | Poor / Insoluble | Used to precipitate impurities or wash crude oils. | |

| Hydrocarbons | Hexanes / Heptane | Insoluble | Used to wash away non-polar impurities (e.g., excess TsCl). |

| Toluene | Low/Moderate | Soluble at high temps; poor solubility at low temps. |

Partitioning Behavior (Extraction Logic)

In a biphasic system (DCM / Water), Ts-PEG4-OH favors the organic (DCM) layer , but significant loss to the aqueous phase can occur due to the PEG chain.[1]

-

Critical Step: Always use brine (saturated NaCl) during aqueous workup to "salt out" the compound, forcing it into the organic phase.

-

Avoid: Pure water washes without brine, which may result in emulsion formation or yield loss.

Experimental Protocols

Protocol A: Solubility Assessment & Stock Solution Preparation

Objective: Prepare a stable 0.1 M stock solution for reaction screening.

-

Calculate Mass: For 10 mL of 0.1 M solution, weigh 348 mg of Ts-PEG4-OH.

-

Solvent Choice: Select Anhydrous DMSO or DCM (depending on downstream application).

-

Note: Use DMSO for biological assays or Sₙ2 displacements. Use DCM for further chemical modification.

-

-

Dissolution: Add solvent slowly to the viscous oil. Vortex for 30 seconds. The oil should dissolve instantly without heating.

-

Storage: Store stock solutions at -20 °C under Argon/Nitrogen. Discard if precipitate forms or acidity increases (sign of hydrolysis).

Protocol B: Synthesis & Purification Workflow

This workflow illustrates the standard generation of Ts-PEG4-OH from Tetraethylene Glycol, highlighting the solubility-driven purification steps.

Reaction: HO-PEG4-OH + TsCl (1.0 eq) + Et3N → Ts-PEG4-OH + Et3N·HCl

-

Setup: Dissolve Tetraethylene glycol (excess, 2-3 eq) in DCM .

-

Addition: Add Tosyl Chloride (1 eq) and Triethylamine at 0 °C.

-

Workup (Solubility-Driven):

-

Wash reaction mixture with Water (removes Et3N·HCl salts).

-

Wash with Brine (minimizes product loss to water).

-

Dry organic layer over Na₂SO₄ .[2]

-

-

Purification:

-

Concentrate to an oil.

-

Trituration: Add Hexanes or Diethyl Ether and sonicate. The Ts-PEG4-OH (oil) will settle, while unreacted TsCl (solid) or other non-polar impurities may dissolve or suspend.[1]

-

Column Chromatography: Elute with DCM:MeOH (95:5). The monotosylate elutes after the ditosylate but before the unreacted diol.

-

Visualizations

Solubility & Extraction Logic

The following diagram maps the logical decision process for solvent selection based on the process stage (Reaction vs. Extraction vs. Precipitation).

Caption: Solubility decision matrix for Ts-PEG4-OH. Green nodes indicate optimal processing aids; Red indicates risk factors.[1]

Synthesis & Workup Flow

This flowchart details the standard operational procedure, emphasizing where solubility properties are leveraged for purification.

Caption: Step-by-step synthesis and solubility-based purification workflow for Ts-PEG4-OH.

Stability & Handling (E-E-A-T)

Expert Insight: The tosyl group is a potent leaving group (pseudohalide). While this makes it valuable for synthesis, it also makes the molecule susceptible to degradation.

-

Hydrolysis Risk: In basic aqueous media (pH > 8), the hydroxide ion can displace the tosyl group, reverting the molecule to the diol (HO-PEG4-OH).[1]

-

Mitigation: Perform aqueous washes quickly and keep them neutral or slightly acidic.

-

-

Thermal Instability: Avoid heating above 60 °C for extended periods. The molecule is non-volatile; attempting to distill it will lead to decomposition.

-

Storage: Store neat (undiluted) at 2–8 °C under an inert atmosphere (Argon). If stored as a solution, use anhydrous DCM or DMSO.

References

-

Sigma-Aldrich. Tetraethylene glycol p-toluenesulfonate Product Specification & Safety Data Sheet. Retrieved from .[1]

-

BenchChem. Solubility of Boc-PEG4-Sulfonic Acid and Related PEG Derivatives in Organic Solvents. Retrieved from .

-

PubChem. Tetraethylene glycol p-toluenesulfonate (Compound Summary). National Library of Medicine. Retrieved from .

-

Creative PEGWorks. Tosylate-PEG-Tosylate and Heterobifunctional PEG Reagents Technical Data. Retrieved from .

-

Royal Society of Chemistry. Facile Phase Transfer of Nanoparticles using Thiolated PEG (Solubility Context). RSC Advances. Retrieved from .

Technical Guide: 1-Tosyltetraethylene Glycol (Ts-PEG4-OH)

Mechanism of Action, Synthesis, and Application in Linkerology

Executive Summary

1-Tosyltetraethylene glycol (Ts-PEG4-OH) is a critical heterobifunctional reagent in modern drug discovery, serving as a foundational building block for "Linkerology"—the science of connecting functional molecular moieties. It is most notably utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and radiotracers.

Its primary "mechanism of action" is chemical: it functions as an electrophilic alkylating agent via an

Part 1: Chemical Identity & Properties

1-Tosyltetraethylene glycol is a derivative of tetraethylene glycol where one hydroxyl group is sulfonylated with a p-toluenesulfonyl (tosyl) group. This modification transforms a chemically inert alcohol into a highly reactive electrophile.

| Property | Specification |

| IUPAC Name | 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

| Common Name | Ts-PEG4-OH; PEG4-Tos |

| Molecular Formula | |

| Molecular Weight | ~348.41 g/mol |

| Reactive Group | Tosylate (Leaving Group) |

| Functional Group | Hydroxyl (Available for further derivatization) |

| Solubility | Soluble in DCM, THF, DMF, DMSO, Water |

Why PEG4? The "Goldilocks" Effect

In PROTAC design, the linker length is a determinant of the ternary complex stability (Target Protein-PROTAC-E3 Ligase).[]

-

< PEG3: Often too short, causing steric clash between proteins.

-

> PEG6: Can introduce excessive entropic penalty (too flexible), reducing degradation efficiency.

-

PEG4: Frequently cited as the optimal length (~14–16 Å extended), balancing flexibility and reach while maintaining high water solubility.

Part 2: Chemical Mechanism of Action ( Ligation)

The utility of Ts-PEG4-OH relies on the Nucleophilic Substitution Bimolecular (

The Reaction Pathway[2][3][4][5][6][7][8]

-

Activation: The p-toluenesulfonyl group withdraws electron density from the adjacent carbon (

), creating a partial positive charge ( -

Attack: A nucleophile (Nu:), such as a primary amine or deprotonated thiol, attacks

from the backside (180° relative to the leaving group).[2] -

Transition State: A pentacoordinate transition state forms where the

bond is forming and the -

Displacement: The tosylate anion leaves, and the PEG4 chain is covalently bonded to the nucleophile.

Visualization: Reaction Coordinate

Figure 1: The

Part 3: Applications in Drug Development (PROTACs)

In PROTAC synthesis, Ts-PEG4-OH acts as the bridge builder. The "Mechanism of Action" here shifts from chemical reactivity to pharmacokinetic engineering .

Biophysical Role of the Linker[1][9]

-

Solubility Enhancement: The ethylene glycol units form hydrogen bonds with water, creating a hydration shell that masks the lipophilicity of the warhead and E3 ligand.

-

Ternary Complex Cooperativity: The PEG4 chain allows the PROTAC to wrap around the protein surface, facilitating "cooperative" binding where the linker interacts favorably with protein residues, rather than just acting as a passive tether.

Visualization: PROTAC Synthesis Workflow

Figure 2: Typical workflow for incorporating Ts-PEG4-OH into a PROTAC molecule. The reagent is usually attached to one ligand first, then the hydroxyl end is activated for the second attachment.

Part 4: Experimental Protocols

Protocol A: N-Alkylation of an Amine (General Procedure)

This protocol describes the conjugation of Ts-PEG4-OH to a primary amine-containing molecule (e.g., a Thalidomide derivative for PROTACs).

Reagents:

-

Substrate (Amine-containing)

-

Ts-PEG4-OH (1.2 – 1.5 equivalents)

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: Anhydrous DMF or Acetonitrile (

) -

Catalyst: Potassium Iodide (KI) (Optional, accelerates reaction via Finkelstein-like in situ displacement)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (

or Ar), dissolve the amine substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration). -

Base Addition: Add

(2.0 – 3.0 equiv). Stir for 15 minutes at room temperature to ensure deprotonation/activation. -

Linker Addition: Add Ts-PEG4-OH (1.2 equiv) dissolved in a minimal amount of DMF.

-

Tip: If the reaction is sluggish, add catalytic KI (0.1 equiv). The iodide displaces the tosylate to form an even more reactive alkyl iodide in situ.

-

-

Reaction: Heat the mixture to 60–80°C. Monitor via LC-MS or TLC. Reaction time is typically 4–16 hours.

-

Workup:

-

Dilute with EtOAc.

-

Wash 3x with water (to remove DMF) and 1x with brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: Storage and Stability QC

Tosylates are sensitive to hydrolysis.[4] Improper storage leads to the formation of Tetraethylene glycol (diol) and p-toluenesulfonic acid.

-

Storage: Store at -20°C under an inert atmosphere (Argon). Desiccate to prevent moisture absorption.

-

QC Check (NMR): Before use, check

NMR.-

Intact Reagent: Distinct aromatic doublets for the Tosyl group (~7.3 and 7.8 ppm) and a methyl singlet (~2.4 ppm).

-

Degradation: Disappearance of the tosyl peaks relative to the PEG backbone (3.5–3.7 ppm) indicates hydrolysis.

-

Part 5: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Tosylate | Ensure solvents are anhydrous. Use molecular sieves in the reaction vessel. |

| No Reaction | Poor Nucleophilicity | Switch solvent to DMF or DMSO (polar aprotic). Add KI catalyst.[5] Increase temperature to 80°C. |

| Elimination Product | Basic Conditions too harsh | If the amine is sterically hindered, strong bases can cause E2 elimination (forming vinyl ether). Switch to a weaker base ( |

| Polymerization | Impure Reagent | Verify Ts-PEG4-OH purity. Bis-tosylates (impurities) can cause cross-linking. |

References

-

MDPI. Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. Retrieved from [Link]

-

Master Organic Chemistry. The SN2 Reaction Mechanism. Retrieved from [Link]

Sources

The Strategic Utility of 1-Tosyltetraethylene Glycol in Advanced Bioconjugation: A Technical Guide for PROTAC and ADC Synthesis

Executive Summary

As a Senior Application Scientist in bioconjugation and drug discovery, I frequently rely on bifunctional linkers to bridge complex molecular architectures. 1-Tosyltetraethylene glycol (also known as Tetraethylene glycol monotosylate or Tos-PEG4-OH) stands out as a critical starting material in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and click chemistry precursors[1].

This whitepaper provides an in-depth mechanistic analysis and field-proven experimental protocols for the synthesis and application of 1-Tosyltetraethylene glycol. By understanding the causality behind each synthetic choice, researchers can establish self-validating workflows that maximize yield and purity.

Physicochemical Properties & Mechanistic Rationale

The architectural brilliance of 1-Tosyltetraethylene glycol lies in its dual functionality: it possesses a highly reactive electrophilic pole (the tosylate group) and a versatile nucleophilic pole (the terminal hydroxyl group).

-

The PEG4 Spacer: The tetraethylene glycol backbone provides a hydrophilic spacer of approximately 15 Å. This specific length is critical; it is long enough to prevent steric clashing between conjugated payloads (e.g., an E3 ligase ligand and a target protein binder in PROTACs) but short enough to maintain favorable oral bioavailability and pharmacokinetic profiles[1].

-

The Tosylate Leaving Group: The p-toluenesulfonate (tosylate) moiety is a superior leaving group. The resulting tosylate anion is highly stabilized by resonance delocalization across its three oxygen atoms. This allows for mild, highly efficient

nucleophilic substitutions that do not disturb sensitive functional groups present in advanced drug intermediates.

Quantitative Data Summary

| Property | Value |

| Chemical Name | Tetraethylene glycol monotosylate |

| Synonyms | Tos-PEG4, TsO-TEG-OH |

| CAS Number | 77544-60-6[2] |

| Molecular Formula | |

| Molecular Weight | 348.41 g/mol [2] |

| Physical State | Colorless to pale yellow viscous liquid[3] |

| Reactivity Profile | Bifunctional: Electrophilic ( |

Synthetic Pathways & Logical Relationships

The versatility of 1-Tosyltetraethylene glycol allows it to act as a central hub for multiple downstream bioconjugation strategies. The diagram below maps the logical flow from the raw symmetric diol to advanced therapeutic linkers.

Figure 1: Synthetic pathways and downstream applications of 1-Tosyltetraethylene glycol.

Experimental Methodology: Desymmetrization & Monotosylation

Synthesizing a monotosylate from a symmetric diol like tetraethylene glycol (TEG) presents a classic statistical challenge: preventing the formation of the ditosylated byproduct.

Workflow Visualization

Figure 2: Step-by-step workflow for the desymmetrization and monotosylation of TEG.

Protocol 1: Synthesis of Tetraethylene Glycol Monotosylate

Based on established methodologies for statistical desymmetrization[3],[4].

Causality & Logic: To suppress ditosylation, we employ a stoichiometric excess of TEG relative to p-toluenesulfonyl chloride (TsCl). The reaction is initiated at 0°C to kinetically control the highly exothermic sulfonylation, thereby enhancing regioselectivity[3]. A non-nucleophilic base, such as triethylamine (

Step-by-Step Procedure:

-

Preparation: In a flame-dried 250 mL two-neck round-bottom flask under an argon atmosphere, dissolve tetraethylene glycol (5.0 g, 25.74 mmol) and dry triethylamine (3.61 mL, 25.74 mmol) in 50 mL of anhydrous dichloromethane (DCM)[4].

-

Thermal Control: Submerge the flask in an ice-water bath to achieve a stable internal temperature of 0°C.

-

Electrophile Addition: Dissolve p-toluenesulfonyl chloride (4.65 g, 24.45 mmol) in 25 mL of dry DCM. Add this solution dropwise over 30-45 minutes via an addition funnel with constant stirring[4].

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 5 to 24 hours[3].

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:Ethyl Acetate:Methanol (5:4:1). The successful formation of the monotosylate is confirmed by the appearance of a distinct spot at

, well separated from the highly polar unreacted TEG (near baseline)[3]. -

Quenching & Extraction: Dilute the mixture with 100 mL of DCM and quench with 100 mL of water. Separate the organic phase and wash sequentially with 2N HCl (to remove unreacted amine), 5%

(to neutralize residual acid), and brine[3]. -

Purification: Dry over anhydrous

, concentrate in vacuo, and purify via silica gel column chromatography to yield the monotosylate as a colorless viscous liquid[3],[4].

Downstream Application: Click Chemistry Precursor Synthesis

Once synthesized, 1-Tosyltetraethylene glycol is frequently converted into 1-Azido-tetraethylene glycol, a highly sought-after precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in ADC and PROTAC development[5].

Protocol 2: Synthesis of 1-Azido-tetraethylene glycol

Causality & Logic: This conversion relies on a classic

Step-by-Step Procedure:

-

Preparation: Charge a 250 mL round-bottom flask with 1-Tosyltetraethylene glycol (3.5 g, 10.04 mmol) and Sodium Azide (

) (6.75 g, 100.4 mmol)[4]. (Safety Note: -

Solvation & Heating: Add 100 mL of anhydrous DMF. Attach a reflux condenser and heat the mixture to 60°C for 24 hours[4].

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash extensively with water (at least 4 times) to completely partition and remove the DMF and excess

. -

Isolation: Dry the organic layer over

and concentrate in vacuo to yield the azido-PEG intermediate.

Analytical Validation

Trustworthiness in chemical synthesis requires rigorous analytical validation. For 1-Tosyltetraethylene glycol, structural confirmation is primarily achieved via Proton Nuclear Magnetic Resonance (

Expected

-

7.78 (d, 2H) &

- 4.15 (t, 2H): The methylene protons directly adjacent to the tosylate oxygen, shifted downfield due to the electron-withdrawing nature of the sulfonate group[4].

- 3.55 - 3.75 (m, 14H): The bulk methylene protons of the PEG4 backbone[4].

- 2.44 (s, 3H): The methyl protons of the p-toluenesulfonyl group[4].

References

- Title: Tetraethylene glycol monotosylate (Tos-PEG4)

- Title: Synthesis of tetraethylene glycol monotosylate Source: PrepChem URL

- Source: DOI.

- Title: 77544-60-6 | Tetraethylene glycol monotosylate Source: ChemScene URL

- Title: ADC linker | Click Chemistry Source: MedChemExpress URL

Sources

Advanced Technical Guide: 1-Tosyltetraethylene Glycol (Ts-PEG4-OH)

Principles, Synthesis, and Application in Drug Discovery

Executive Summary

1-Tosyltetraethylene glycol (Ts-PEG4-OH) represents a pivotal "Janus" intermediate in modern bioconjugation. As a heterobifunctional linker, it breaks the symmetry of tetraethylene glycol (TEG), possessing one electrophilic sulfonate ester (tosylate) and one nucleophilic hydroxyl group. This duality allows for the precise, stepwise construction of complex therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) .

This guide moves beyond basic recipe listing to explore the mechanistic causality of its synthesis—specifically the challenge of desymmetrizing a homobifunctional diol—and provides validated protocols for high-purity isolation.

Part 1: Chemical Fundamentals & The Symmetry Challenge

The Statistical Barrier

Tetraethylene glycol (HO-(CH₂CH₂O)₄-H) is a symmetrical molecule. In a standard nucleophilic substitution with p-toluenesulfonyl chloride (TsCl), the reaction follows statistical probability.[1] If stoichiometric equivalents (1:1) are used without a directing group or catalyst, the product distribution typically follows a binomial distribution:

-

~25% Unreacted Diol (Starting Material)

-

~50% Monotosylate (Desired Product)

-

~25% Ditosylate (Impurity)

The Ditosylate (Ts-PEG4-Ts) is a "dead-end" impurity in stepwise linker synthesis, as it leads to polymerization or double-conjugation. Therefore, the core technical challenge is desymmetrization .

The Silver Effect (Coordination Chemistry)

To overcome statistical limits, advanced synthesis employs Silver(I) Oxide (Ag₂O). Silver ions coordinate with the polyether backbone, forming a "pseudo-crown ether" complex. This coordination increases the acidity of the terminal hydroxyl protons via an inductive effect, while steric bulk or kinetic control favors the reaction of only one terminus. This shifts the yield of the monotosylate from a theoretical 50% to >85%.

Reactivity Profile

-

Tosyl Group (Electrophile): A distinct leaving group (

of conjugate acid ~ -2.8). It is susceptible to displacement by azides ( -

Hydroxyl Group (Nucleophile): Remains available for oxidation to carboxylic acids or etherification (Williamson synthesis).

Part 2: Synthesis Strategies

Strategy A: The "Excess Diol" Method (Scalable)

-

Principle: Le Chatelier’s principle. Using a massive excess of TEG (e.g., 4-6 equivalents) relative to TsCl ensures that any TsCl molecule is statistically far more likely to encounter a fresh diol molecule than a mono-tosylated one.

-

Pros: Cheap reagents, no heavy metals, scalable to kilograms.

-

Cons: Requires removing large amounts of unreacted TEG (water wash/extraction).

Strategy B: The Silver(I) Oxide Method (High Selectivity)[1][2]

-

Principle: Chelation-controlled activation.

-

Pros: High yield (85-95%), minimal ditosylate formation, stoichiometric efficiency.

-

Cons: Cost of Silver, waste disposal. Best for high-value, small-scale (<50g) batches.

Part 3: Experimental Protocol (Silver Oxide Route)

Objective: Synthesis of 1-Tosyltetraethylene glycol (Ts-PEG4-OH) with >95% purity.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Tetraethylene Glycol (TEG) | 1.0 | Substrate |

| p-Toluenesulfonyl Chloride (TsCl) | 1.1 | Reagent |

| Silver(I) Oxide (Ag₂O) | 1.5 | Catalyst/Base |

| Potassium Iodide (KI) | 0.2 | Catalyst |

| Dichloromethane (DCM) | Solvent | 0.2 M Concentration |

Step-by-Step Procedure

-

Activation: In a dry round-bottom flask under Nitrogen, suspend Ag₂O (1.5 eq) and KI (0.2 eq) in anhydrous DCM. Stir vigorously for 15 minutes.

-

Why: KI generates in-situ Ts-I (tosyl iodide), which is more reactive, while Ag sequestering chloride drives the reaction forward.

-

-

Addition: Add Tetraethylene Glycol (1.0 eq) and cool the mixture to 0°C.

-

Reaction: Add TsCl (1.1 eq) dropwise over 30 minutes.

-

Critical Control: Slow addition prevents local high concentrations of TsCl, reducing ditosylate risk.

-

-

Incubation: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (EtOAc/MeOH 9:1).

-

Endpoint: Disappearance of TsCl. Note: TEG will likely still be visible if using Strategy A, but in this Silver method, conversion is high.

-

-

Filtration: Filter the suspension through a pad of Celite to remove silver salts. Wash the pad with DCM.

-

Workup (Purification):

-

Concentrate the filtrate.

-

Flash Chromatography: Silica Gel. Elute with 100% EtOAc

10% MeOH/EtOAc. -

Separation Logic: Ditosylate elutes first (non-polar), followed by Monotosylate (product), then unreacted TEG (very polar).

-

Part 4: Visualization of Mechanism & Workflow

Ag(I) Coordination Mechanism

The following diagram illustrates how Silver coordinates with the PEG chain to facilitate selective activation.

Figure 1: Proposed mechanism of Silver(I)-mediated desymmetrization of oligoethylene glycols.

Purification Logic Flow

This workflow ensures the removal of the specific impurities associated with this synthesis.

Figure 2: Purification workflow for isolating high-purity Ts-PEG4-OH.

Part 5: Applications in Drug Development[3]

PROTAC Linker Design

In PROTAC development, the linker length and composition determine the "ternary complex" stability (Target-PROTAC-E3 Ligase).

-

Why Ts-PEG4-OH?

-

Length: PEG4 provides an extended length of ~14-16 Å, often optimal for spanning the gap between E3 ligase (e.g., Cereblon) and the Target Protein without steric clash.

-

Solubility: The amphiphilic nature improves the physicochemical properties of the final PROTAC molecule, which often suffers from high lipophilicity due to the two warheads.

-

Orthogonality: The Tosyl group can be displaced by an azide (for Click Chemistry) or an alkylamine (for amide coupling), while the OH group remains free for a second functionalization step.

-

Quality Control Specifications

For pharmaceutical applications, the following QC parameters are critical:

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (CDCl3) | Characteristic doublets (Ar-H) at 7.8/7.3 ppm; PEG backbone 3.5-3.7 ppm. |

| Purity | HPLC-ELSD/CAD | > 95% (Area %). |

| Ditosyl Impurity | HPLC | < 1.0% (Critical for bifunctional linkers). |

| Water Content | Karl Fischer | < 0.5% (Hygroscopic nature requires dry storage). |

References

-

Bouzide, A., & Sauvé, G. (1997).[2] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[1][3][4] Tetrahedron Letters, 38(34), 5945-5948. Link

-

Mahou, R., & Wandrey, C. (2012). Versatile Route to Specific Homo- and Heterobifunctional Poly(ethylene glycol)s. Polymers, 4(1), 561-589. Link

-

BroadPharm. (n.d.). PEG Linkers for PROTAC Synthesis.[5][6][7] Retrieved from BroadPharm. Link

-

An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs.[5][6] EBioMedicine, 36, 553-562.[5] Link

-

Lohse, A., et al. (2011). Synthesis of mono- and dithiols of tetraethylene glycol.[8] New Journal of Chemistry,[9] 35. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]

- 3. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acs.figshare.com [acs.figshare.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

Technical Whitepaper: 1-Tosyltetraethylene Glycol as a Precision Linker in Bioconjugation and Medicinal Chemistry

[1][2]

Part 1: Executive Summary & Strategic Utility

In the high-stakes arena of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the linker is no longer a passive spacer; it is a determinant of thermodynamic stability, cell permeability, and ternary complex formation.[1]

1-Tosyltetraethylene glycol (Ts-PEG4-OH) represents a critical "Janus" intermediate in linker chemistry.[1][2] Unlike symmetrical homobifunctional PEGs, Ts-PEG4-OH possesses orthogonal reactivity:

-

The Tosyl Group (Ts): A "spring-loaded" electrophile ready for rapid

displacement by nucleophiles (azides, thiols, amines).[2] -

The Hydroxyl Group (OH): A stable nucleophile available for esterification, etherification, or oxidation, often serving as the attachment point for the "warhead" or E3 ligase ligand.

This guide details the structural logic, synthesis, and application of Ts-PEG4-OH, specifically focusing on its role as the "Gold Standard" length for PROTAC design.[1][2]

Part 2: Chemical Profile & Stability[1][2]

| Property | Specification |

| IUPAC Name | 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 4-methylbenzenesulfonate |

| CAS Number | 77544-60-6 |

| Molecular Formula | |

| Molecular Weight | 348.41 g/mol |

| Physical State | Colorless to pale yellow viscous oil |

| Solubility | Soluble in DCM, THF, Acetone, Ethyl Acetate; Sparingly soluble in Hexanes |

| Stability | Hygroscopic; Store at -20°C under Argon.[1][2][3][4] Hydrolytically stable at neutral pH. |

| Reactivity Profile | Electrophile: C1 (Tosyl-bearing carbon); Nucleophile: Terminal -OH |

Part 3: Mechanism of Action in PROTAC Design

The tetraethylene glycol (PEG4) chain length provided by Ts-PEG4-OH is statistically overrepresented in successful PROTAC candidates.[1][2]

The "Goldilocks" Zone

-

Too Short (< PEG3): Steric clash prevents the E3 ligase and Target Protein (POI) from achieving the necessary proximity for ubiquitin transfer.

-

Too Long (> PEG6): Excessive entropic penalty upon binding. The "floppy" linker reduces the probability of ternary complex formation (

).[1] -

PEG4 (Ts-PEG4-OH): Often spans the 10–15 Å gap perfectly, allowing for a cooperative protein-protein interaction (PPI) interface.[1][2]

Visualization: The PROTAC Assembly Logic

The following diagram illustrates how Ts-PEG4-OH serves as the central hub for convergent PROTAC synthesis.

Caption: Convergent synthesis workflow utilizing Ts-PEG4-OH as the pivotal intermediate for Click Chemistry-enabled PROTAC assembly.

Part 4: Experimental Protocols

Protocol A: High-Fidelity Synthesis of Ts-PEG4-OH

Objective: Selective monotosylation of tetraethylene glycol without generating the ditosylate byproduct.[1][2]

The Challenge: Statistical probability dictates that reacting a diol with 1 equivalent of electrophile yields a mixture of starting material, mono-product, and di-product (1:2:1 ratio).[1][2] The Solution: Use a massive excess of the diol (Tetraethylene glycol) to drive statistics toward the mono-product.[1]

Reagents:

-

Tetraethylene glycol (TEG): 5.0 equivalents (Critical for selectivity)[1]

-

Triethylamine (

) or Pyridine: 1.5 equivalents[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve TEG (50 mmol) in anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

-

Activation: Add

(15 mmol) . Stir for 10 minutes. -

Addition: Dissolve TsCl (10 mmol) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 60 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup (Self-Validating Step):

-

Wash the organic phase with water.

-

Critical Checkpoint: Because TEG is highly water-soluble and Ts-PEG4-OH is organic-soluble, the excess TEG will partition into the aqueous phase.[1][2]

-

Extract the aqueous phase twice with DCM to recover any trapped product.

-

Wash combined organics with brine, dry over

, and concentrate.[2][7]

-

-

Purification: Flash column chromatography (Silica gel).

Protocol B: Conversion to Azido-PEG4-OH (Click-Ready Linker)

Objective: Displacement of the tosyl group to create a bio-orthogonal linker.[1][2]

Reagents:

-

Sodium Azide (

): 2.0 equivalents[1]

Methodology:

Part 5: Self-Validating Quality Control (QC)[1][2]

To ensure the integrity of the linker before committing to expensive protein conjugation, verify these parameters:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR ( | Methyl group on Tosyl ring.[1][2] | |

| 1H NMR ( | Aromatic Tosyl protons.[1] Integration must be 4H total. | |

| 1H NMR ( | ||

| Mass Spec (ESI) | Confirm mono-tosylation. Presence of 503 indicates di-tosylate.[1][2] |

Part 6: References

-

Synthesis of Heterobifunctional PEGs:

-

PROTAC Linker Design:

-

Chemical Properties & Safety:

-

Monotosylation Methodology:

Sources

- 1. CAS 37860-51-8: Tetraethylene glycol ditosylate [cymitquimica.com]

- 2. Tetraethylene glycol di-p-tosylate | 37860-51-8 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Tetraethylene glycol (CAS 112-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Tetraethylene glycol p-toluenesulfonate | 77544-60-6 [chemicalbook.com]

- 6. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. reddit.com [reddit.com]

- 10. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemwhat.com [chemwhat.com]

Methodological & Application

Application Note: Precision PEGylation Utilizing 1-Tosyltetraethylene Glycol (Tos-PEG4-OH)

Introduction and Mechanistic Rationale

In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small molecules, peptides, and targeted protein degraders (PROTACs) is paramount. 1-Tosyltetraethylene glycol (also known as Tetraethylene glycol monotosylate or Tos-PEG4-OH) has emerged as a critical heterobifunctional linker[1]. It features a highly reactive p-toluenesulfonate (tosylate) leaving group on one terminus and a free hydroxyl group on the other, making it an ideal reagent for installing a discrete, monodisperse 4-unit polyethylene glycol (PEG4) spacer[2].

The Causality of Reagent Selection

Why choose Tos-PEG4-OH over traditional halogenated PEGs (e.g., PEG-chlorides or bromides)?

-

Superior Leaving Group Kinetics: The tosylate anion is resonance-stabilized, making it an exceptionally weak base and, consequently, a superior leaving group in bimolecular nucleophilic substitution (

) reactions compared to chlorides. -

Monodispersity: Unlike polymeric PEG mixtures, Tos-PEG4-OH is a discrete molecule (exact mass). This ensures batch-to-batch consistency and simplifies LC-MS characterization of Antibody-Drug Conjugates (ADCs) and PROTACs[1].

-

Hydrophilicity & Flexibility: The introduction of four ethylene oxide units significantly enhances aqueous solubility and reduces the immunogenicity of the target payload without introducing excessive steric bulk[2].

Figure 1: SN2 mechanistic pathway of PEGylation using Tos-PEG4-OH.

Physicochemical Properties

To ensure reproducible experimental design, the physical parameters of 1-Tosyltetraethylene glycol must be accounted for. Due to its hygroscopic nature, the reagent must be stored properly to prevent premature hydrolysis of the tosylate group.

| Property | Value / Description | Experimental Implication |

| Chemical Name | Tetraethylene glycol monotosylate | Heterobifunctional PEGylation reagent[3]. |

| CAS Number | 77544-60-6 | Use for inventory and SDS tracking[3]. |

| Molecular Weight | 348.41 g/mol | Calculate exact molar equivalents for stoichiometry. |

| Appearance | Colorless to pale-yellow viscous oil | Requires volumetric dispensing or careful weighing. |

| Solubility | Soluble in DCM, THF, DMF, DMSO | Compatible with standard organic synthesis solvents. |

| LogP | ~0.74 | Amphiphilic; requires careful aqueous extraction[3]. |

| Storage | -20°C, desiccated, Argon/N2 | Moisture sensitive; water acts as a competing nucleophile. |

Experimental Protocols

The following self-validating protocols detail the O-PEGylation and N-PEGylation workflows. The choice of base and solvent is dictated by the

Protocol A: O-PEGylation of Phenols/Alcohols (Williamson Ether Synthesis)

This method is utilized to attach the PEG4 chain to a hydroxyl-bearing target molecule (e.g., a tyrosine residue or a small molecule intermediate)[2].

Scientific Rationale: Aliphatic alcohols have a high

Materials:

-

Target Alcohol/Phenol (1.0 eq)

-

Tos-PEG4-OH (1.1 - 1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or DMF

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

-

Deprotonation: Dissolve the target alcohol (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.5 eq) in small portions. Causality: Cooling prevents exothermic degradation and side reactions during hydrogen gas evolution.

-

Activation: Stir the suspension at room temperature for 30–60 minutes until

evolution ceases, indicating complete alkoxide formation. -

Conjugation: Re-cool the flask to 0 °C. Add Tos-PEG4-OH (1.1 eq) dropwise via syringe. Causality: Dropwise addition prevents localized concentration spikes, minimizing dialkylation or elimination side reactions.

-

Reaction: Warm the mixture to 60 °C and stir for 12–24 hours. Monitor progression via TLC or LC-MS.

-

Quenching & Extraction: Cool to room temperature. Carefully quench excess NaH with a few drops of cold water or saturated

. Dilute with Dichloromethane (DCM) and wash with water and brine. Causality: DCM is preferred over Ethyl Acetate for PEGylated compounds due to their increased hydrophilicity, which can cause emulsion issues in EtOAc/Water systems. -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Purify via silica gel column chromatography (typically eluting with a DCM/MeOH gradient).

Protocol B: N-PEGylation of Primary/Secondary Amines

Used extensively in PROTAC linker synthesis and ADC payload modification[1].

Scientific Rationale: Amines are inherently nucleophilic. Using a strong base is unnecessary and can cause side reactions. Instead, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or

Step-by-Step Methodology:

-

Preparation: Dissolve the target amine (1.0 eq) and Tos-PEG4-OH (1.05 eq) in anhydrous DMF or Acetonitrile (0.1 M).

-

Base Addition: Add DIPEA (2.0 - 3.0 eq) or finely powdered anhydrous

(2.0 eq). Causality: Excess base drives the reaction forward by preventing the protonation of the starting amine, which would render it non-nucleophilic. -

Reaction: Heat the mixture to 70–80 °C under an inert atmosphere for 16 hours.

-

Workup: Evaporate the solvent under reduced pressure (if using Acetonitrile) or dilute with water and extract with DCM (if using DMF). Wash the organic layer thoroughly with water (3x) to remove residual DMF and base salts.

-

Purification: Dry, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Experimental Workflow Visualization

Figure 2: Standardized workflow for PEGylation using 1-Tosyltetraethylene glycol.

Troubleshooting & Best Practices

-

Incomplete Reaction: If unreacted starting material persists, verify the integrity of the Tos-PEG4-OH. Tosylates can degrade into corresponding alcohols or chlorides if exposed to moisture or HCl vapors during storage. Perform a quick

-NMR to confirm the presence of the aromatic tosyl protons (doublets at ~7.80 and ~7.35 ppm)[2]. -

Emulsion Formation During Extraction: PEG chains act as surfactants, often causing stubborn emulsions during aqueous workup. Solution: Add brine (saturated NaCl) to the aqueous layer to increase ionic strength, which forces the PEGylated product into the organic phase ("salting out").

-

Over-alkylation: In systems with multiple nucleophilic sites (e.g., polyamines), strict stoichiometric control (1.0 eq of Tos-PEG4-OH) and lower temperatures may be required to favor mono-PEGylation.

References

-

Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Rhenium(I) conjugates as tools for tracking cholesterol in cells Source: Oxford Academic URL:[Link]

Sources

1-Tosyltetraethylene glycol for surface modification

Application Note: High-Efficiency Surface Passivation & Bioconjugation using 1-Tosyltetraethylene Glycol [1][2]

Abstract

This technical guide details the application of 1-Tosyltetraethylene glycol (Ts-PEG4-OH) as a precision linker for surface modification and bioconjugation.[1][2] Unlike polydisperse PEG reagents, Ts-PEG4-OH offers a discrete molecular weight, enabling exact structural definition of surface architectures.[1][2] This document provides validated protocols for grafting Ts-PEG4-OH onto nucleophilic surfaces (amine/thiol-functionalized) to create hydrophilic, antifouling monolayers.[1][2] We analyze the

Introduction & Mechanism of Action

The "Goldilocks" Linker

In drug development and biosensor design, the linker length is critical. Tetraethylene glycol (PEG4) provides a spacer length of approximately 14 Å (1.4 nm) .[2] This is sufficiently long to suppress non-specific protein adsorption (the "stealth" effect) via hydration dynamics, yet short enough to prevent the steric entanglement common with high-molecular-weight PEGs (e.g., PEG-5000).[1][2]

The Tosyl Group: A Tunable Leaving Group

The utility of 1-Tosyltetraethylene glycol lies in the p-toluenesulfonyl (tosyl) group.[2] The hydroxyl group (-OH) is a poor leaving group.[1][2][3][4] By converting one end of the PEG chain to a tosylate, the molecule becomes activated for nucleophilic substitution without the instability associated with N-hydroxysuccinimide (NHS) esters or the explosive risk of dry diazonium salts.

Mechanism:

The reaction proceeds via a classic Bimolecular Nucleophilic Substitution (

Figure 1: Mechanistic pathway of surface grafting via tosylate displacement.[1][2] The reaction requires a polar aprotic solvent to stabilize the transition state.

Physicochemical Properties & Stability

Understanding the solvent compatibility of Ts-PEG4-OH is vital for protocol design.[1][2]

| Property | Specification | Experimental Implication |

| Molecular Weight | 348.41 g/mol | Discrete MW allows mass spec validation.[1][2] |

| Physical State | Viscous Liquid / Low-melt Solid | Warm to 30°C to dispense accurately.[1][2] |

| Solubility | DMSO, DMF, DCM, Water | Protocol Tip: Dissolve in organic solvent for reaction; use water for workup.[2] |

| Reactive Group | Tosylate (-OTs) | Electrophilic; reacts with Amines ( |

| Stability | Moisture Sensitive | Hydrolyzes slowly to PEG-diol.[1][2] Store at -20°C under |

Experimental Protocols

Protocol A: Direct Grafting to Amine-Functionalized Surfaces

Target Application: Passivating silica or glass slides (e.g., APTES-coated) to reduce background noise in fluorescence microscopy.[1][2]

Reagents:

-

Substrate: Amine-terminated glass slide (APTES-functionalized).[1][2]

-

Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN).[2]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[2]

Workflow:

-

Preparation: In a glovebox or desiccator, prepare a 100 mM solution of Ts-PEG4-OH in anhydrous DMF.

-

Activation: Add 2.0 equivalents of DIPEA to the solution. The base creates a basic microenvironment to ensure the surface amines remain deprotonated (

rather than -

Incubation: Immerse the amine-functionalized slide in the reaction solution.

-

Washing (Critical):

-

Drying: Dry under a stream of Nitrogen gas.

Validation:

-

Contact Angle: The water contact angle should decrease significantly (e.g., from ~60° for APTES to <35° for PEG-OH), indicating increased hydrophilicity.[2]

Protocol B: Synthesis of Heterobifunctional Linker ( -PEG4-OH)

Target Application: Converting Ts-PEG4-OH into Azide-PEG4-OH for "Click" Chemistry conjugation.

Rationale: The tosyl group is displaced by sodium azide (

Step-by-Step:

-

Dissolution: Dissolve 1.0 g (2.87 mmol) of Ts-PEG4-OH in 10 mL of anhydrous DMF.

-

Substitution: Add Sodium Azide (

, 5.74 mmol, 2.0 eq). -

Reaction: Heat to 80°C for 4-6 hours with stirring.

-

Workup:

-

Yield: Expect >90% conversion. The product is a clear oil (

-PEG4-OH).[1][2]

Experimental Logic & Troubleshooting (E-E-A-T)

Why use Ts-PEG4-OH over NHS-PEG4-OH?

-

Stability: NHS esters hydrolyze in minutes in aqueous buffers.[1][2] Tosylates are stable for hours/days in solution, allowing for long incubation times necessary for penetrating porous surfaces or complex monolayers.

-

Selectivity: Tosylates react primarily with strong nucleophiles.[1][2] They will not randomly couple to weak nucleophiles (like hydroxyls on the surface) under mild conditions, preventing cross-linking artifacts.[2]

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Grafting Density | Surface amines protonated ( | Ensure basic conditions (pH > 9 or use organic base like DIPEA).[1][2] |

| Precipitate in Reaction | Polymerization or Salt formation | Filter solution before adding substrate.[1][2] Ensure anhydrous solvents.[1] |

| No Change in Contact Angle | Hydrolysis of Tosyl group | Reagents were wet.[1] Use fresh anhydrous DMF and store Ts-PEG4-OH at -20°C. |

Visualization: Surface Modification Workflow

Figure 2: End-to-end workflow for grafting 1-Tosyltetraethylene glycol onto a glass substrate.

References

-

BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups. Retrieved from [2]

-

BroadPharm. PEG Tosylate, Tosylate linker, thiol reactive properties.[2] Retrieved from [2]

-

Sigma-Aldrich (Merck). Tetraethylene glycol monotosylate Product Specification & Safety Data Sheet.[1][2] Retrieved from [1][2]

-

ChemicalBook. Tetraethylene glycol di-p-tosylate and Monotosylate Properties. Retrieved from [2]

-

Park, K. Surface modification using silanated poly(ethylene glycol)s.[2] Biomaterials, 2000.[2] (Contextualizing PEG grafting efficiency). Retrieved from [2]

Sources

Advanced Protocol: Experimental Setup for 1-Tosyltetraethylene Glycol Reactions

Executive Summary & Strategic Importance

In the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and molecular probes, the linker's physicochemical properties are critical. 1-Tosyltetraethylene glycol (Ts-PEG4-OH) represents a pivotal "desymmetrized" intermediate. Unlike polydisperse PEGs, this discrete oligomer allows for precise structure-activity relationship (SAR) studies.

The primary challenge in working with tetraethylene glycol (TEG) is selective monofunctionalization . Standard tosylation often results in a statistical mixture of starting material (diol), mono-tosylate, and di-tosylate, leading to tedious purification and low yields (~30-40%).

This guide prioritizes a Silver(I) Oxide-mediated protocol over standard pyridine/base methods. This "High-Fidelity" approach leverages the coordination chemistry of Ag(I) to stabilize the mono-anion, boosting mono-tosylation selectivity to >85% and simplifying purification.

Material Selection & Pre-Reaction Setup[1][2][3][4]

Reagents & Solvents

| Reagent | Grade/Purity | Role | Critical Note |

| Tetraethylene Glycol (TEG) | >99% (GC) | Substrate | Must be dried azeotropically with toluene or under high vacuum (<1 mbar) at 60°C for 2h before use. Hygroscopic. |

| p-Toluenesulfonyl Chloride (TsCl) | >99% | Reagent | Recrystallize from hexane/chloroform if solid appears yellow/sticky. Impure TsCl leads to colored impurities. |

| Silver(I) Oxide (Ag₂O) | ReagentPlus | Catalyst/Base | Acts as a mild base and template. Must be a fine powder; grind if clumpy. |

| Potassium Iodide (KI) | >99% | Catalyst | Accelerates the reaction via in-situ formation of a more reactive iodide intermediate. |

| Dichloromethane (DCM) | Anhydrous | Solvent | Store over 4Å molecular sieves. |

Equipment Preparation[5]

-

Glassware: Oven-dried (120°C) round-bottom flasks, cooled under a stream of Argon.

-

Inert Atmosphere: All reactions involving tosylates should be performed under Nitrogen or Argon balloon pressure to prevent hydrolysis from atmospheric moisture.

-

Safety: Tosyl chloride is corrosive. Azides (if used in downstream steps) are potential explosion hazards; use blast shields for scales >5g.

Core Protocol 1: High-Selectivity Synthesis of Ts-PEG4-OH

Method: Silver(I) Oxide Mediated Monotosylation

This protocol circumvents the statistical distribution problem by using Ag₂O and KI.[1][2] The silver atom is hypothesized to coordinate with the polyether chain, increasing the acidity of one hydroxyl group and directing selective substitution.

Experimental Workflow

-

Preparation:

-

In a 250 mL oven-dried flask equipped with a magnetic stir bar, dissolve Tetraethylene Glycol (19.4 g, 100 mmol, 1.0 equiv) in anhydrous DCM (100 mL) .

-

Add Silver(I) Oxide (34.8 g, 150 mmol, 1.5 equiv) and Potassium Iodide (3.32 g, 20 mmol, 0.2 equiv) .

-

Observation: The suspension will be dark/black (Ag₂O).

-

-

Reaction:

-

Cool the mixture to 0°C in an ice bath.

-

Add p-Toluenesulfonyl Chloride (19.1 g, 100 mmol, 1.0 equiv) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir vigorously for 2–4 hours .

-

Monitoring: Check TLC (Ethyl Acetate/Hexane 3:1).[3] Stain with KMnO₄ or Iodine.

-

R_f (Di-tosyl) ≈ 0.6

-

R_f (Mono-tosyl) ≈ 0.35

-

R_f (TEG) ≈ 0.05 (Baseline)

-

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove silver salts. Rinse the pad with DCM (2 x 50 mL).

-

Critical Step: The filtrate may contain traces of silver. Wash the organic layer with 5% NaHCO₃ (50 mL) followed by Water (50 mL).

-

Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil is purified via flash column chromatography on silica gel.

-

Eluent Gradient: Start with 100% Hexanes → 50% EtOAc/Hexanes (elutes bis-tosylate) → 100% EtOAc (elutes product) → 5% MeOH/EtOAc (elutes unreacted TEG).

-

Yield: Expect 75–85% as a clear, colorless oil.

-

Visualizing the Reaction Logic[6]

Caption: Ag(I) coordinates with the PEG chain, activating one hydroxyl group preferentially over the second, minimizing bis-tosylation.

Core Protocol 2: Nucleophilic Substitution (Synthesis of Azido-PEG4-OH)

Application: Creating a "Click-Ready" Linker

Once 1-Tosyl-PEG4-OH is synthesized, the tosyl group serves as an excellent leaving group for nucleophiles. The most common application is converting it to an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow

-

Setup:

-

Dissolve 1-Tosyl-PEG4-OH (3.48 g, 10 mmol) in anhydrous DMF (20 mL) .

-

Caution: DMF should be dry to prevent hydrolysis of the tosylate before substitution occurs.

-

-

Displacement:

-

Add Sodium Azide (NaN₃, 1.30 g, 20 mmol, 2.0 equiv) .

-

Heat the mixture to 60°C for 12–16 hours behind a blast shield.

-

Note: Do not exceed 80°C to avoid thermal decomposition of the azide.

-

-

Workup:

-